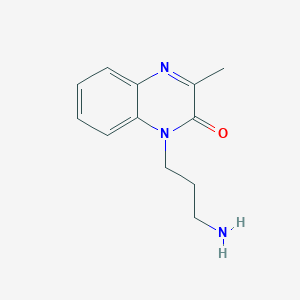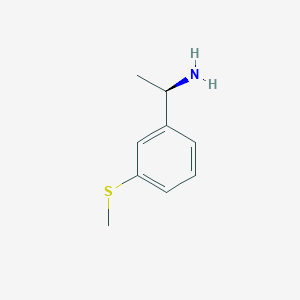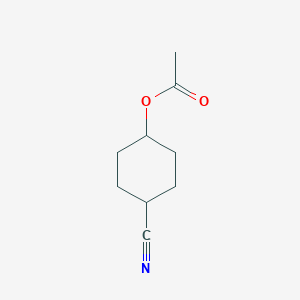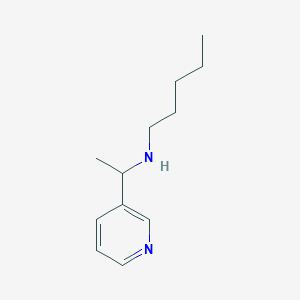
N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine: is an organic compound with the molecular formula C12H20N2 . This compound features a pyridine ring substituted at the 3-position with an ethyl group, which is further connected to a pentan-1-amine chain. The presence of both the pyridine ring and the amine group makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine typically involves the reaction of 3-ethylpyridine with pentan-1-amine under specific conditions. One common method is the reductive amination of 3-ethylpyridine using pentan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Chemistry: N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding studies.
Industry: In the industrial sector, it can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-N-(1-(pyridin-3-yl)ethyl)pentan-3-amine: Similar structure but with a methyl group at the 2-position.
3-Ethyl-1-(pyridin-2-yl)pentan-1-amine: Similar structure but with the pyridine ring substituted at the 2-position.
Uniqueness: N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the ethyl group on the pyridine ring and the length of the pentan-1-amine chain contribute to its unique reactivity and interaction with biological targets.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)pentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-4-5-9-14-11(2)12-7-6-8-13-10-12/h6-8,10-11,14H,3-5,9H2,1-2H3 |
InChI Key |
YPONNBYXYWAIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


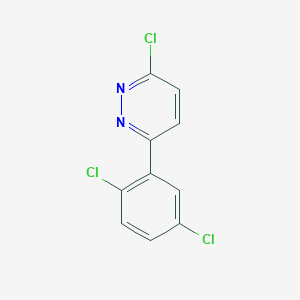
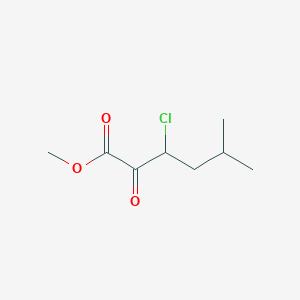
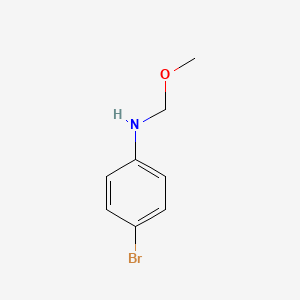
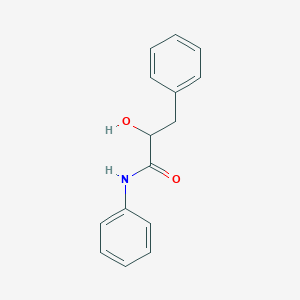
![tert-Butyl 3-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13018683.png)
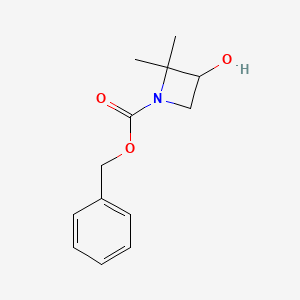
![Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13018703.png)
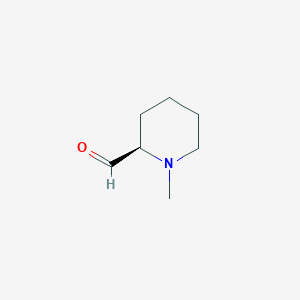
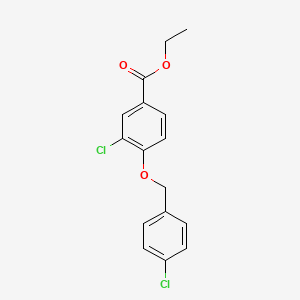
![tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13018731.png)
![octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13018736.png)
